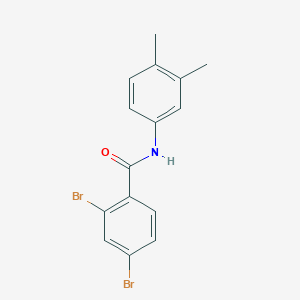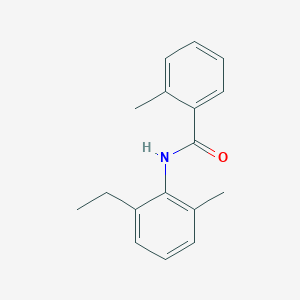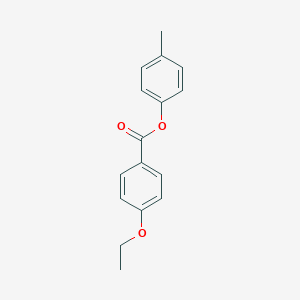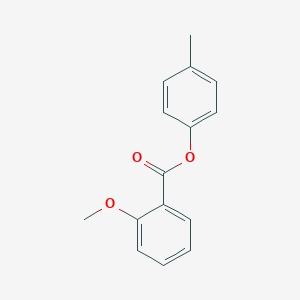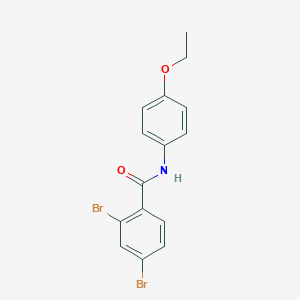
N-(4-ethoxyphenyl)decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)decanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endogenous cannabinoid receptor ligands, such as anandamide, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. Inhibition of FAAH activity by A-836,339 leads to increased levels of endocannabinoids, which may have therapeutic potential in various disease states.
作用機序
N-(4-ethoxyphenyl)decanamide inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-ethoxyphenyl)decanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)decanamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peritoneal fluid. This increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and inflammation.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)decanamide in lab experiments is that it is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using N-(4-ethoxyphenyl)decanamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)decanamide and its potential therapeutic applications. One direction is to further investigate the effects of N-(4-ethoxyphenyl)decanamide on endocannabinoid levels and cannabinoid receptor activation in various disease states, including chronic pain, anxiety disorders, and inflammatory diseases. Another direction is to develop more potent and selective FAAH inhibitors that can be used in clinical trials to evaluate their therapeutic potential. Additionally, the development of novel delivery methods for N-(4-ethoxyphenyl)decanamide may improve its solubility and bioavailability in vivo.
合成法
The synthesis of N-(4-ethoxyphenyl)decanamide involves the reaction of 4-ethoxybenzoyl chloride with decanoyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 4-aminophenol in the presence of sodium ethoxide to yield the final product.
科学的研究の応用
N-(4-ethoxyphenyl)decanamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, N-(4-ethoxyphenyl)decanamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord. In a mouse model of anxiety, N-(4-ethoxyphenyl)decanamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala. In a mouse model of inflammation, N-(4-ethoxyphenyl)decanamide was found to reduce inflammation and increase the levels of endocannabinoids in the peritoneal fluid.
特性
分子式 |
C18H29NO2 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-11-18(20)19-16-12-14-17(15-13-16)21-4-2/h12-15H,3-11H2,1-2H3,(H,19,20) |
InChIキー |
OIFUPPCHMIINLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
正規SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



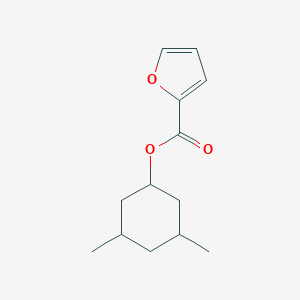

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)

